5-Chloro NNEI

Cannabinoid Receptor Binding Structure-Activity Relationship (SAR) In Vitro Pharmacology

5-Chloro NNEI is a differentiated indole-3-carboxamide SCRA with a terminal chlorine substituent, delivering a quantifiably lower CB1 affinity (Ki=10.2nM) versus NNEI (Ki=1.82nM) and 5F-NNEI (Ki=3.69nM). This distinct pharmacological profile makes it the preferred lower-potency CB1 agonist for SAR studies, signal bias experiments, and forensic method validation. Its unique mass and structure enable unequivocal LC-MS/MS or GC-MS identification in seized materials and biological specimens. For procurement, select certified reference-grade material (≥98%) to ensure analytical accuracy and regulatory defensibility.

Molecular Formula C24H23ClN2O
Molecular Weight 390.9 g/mol
CAS No. 1800101-23-8
Cat. No. B593124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro NNEI
CAS1800101-23-8
Synonyms5-chloro MN-24
Molecular FormulaC24H23ClN2O
Molecular Weight390.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN(C4=CC=CC=C43)CCCCCCl
InChIInChI=1S/C24H23ClN2O/c25-15-6-1-7-16-27-17-21(20-12-4-5-14-23(20)27)24(28)26-22-13-8-10-18-9-2-3-11-19(18)22/h2-5,8-14,17H,1,6-7,15-16H2,(H,26,28)
InChIKeySAZREAASVMJYTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro NNEI (CAS 1800101-23-8) for Forensic and Research Procurement


5-Chloro NNEI (CAS 1800101-23-8, 5-chloro MN-24) is a carboxamide-type synthetic cannabinoid receptor agonist (SCRA), belonging to the indole-3-carboxamide subclass. It is a structural analog of NNEI (MN-24) and JWH-018, distinguished by the insertion of an amide linker between the indole core and naphthalene head group, and a terminal chlorine substituent on the N-pentyl chain [1], [2]. It is distributed for forensic and research purposes only, with no established human physiological or toxicological profile .

Why 5-Chloro NNEI Cannot Be Substituted by NNEI, 5F-NNEI, or JWH-018


5-Chloro NNEI is not a direct substitute for NNEI, 5F-NNEI, or JWH-018 due to quantifiable differences in molecular properties critical for research design. The terminal 5-chloro substitution confers a distinct combination of cannabinoid receptor binding affinity, lipophilicity, and solubility compared to its 5-fluoro and unsubstituted analogs [1]. Furthermore, the carboxamide linker of this series imparts a different metabolic and thermal degradation profile compared to ketone-linked analogs like JWH-018 [2]. These differences mean that in vitro or in vivo findings from one analog cannot be assumed to apply to another, and specific analytical methods and procurement of certified reference materials for 5-Chloro NNEI are required for accurate identification and quantification [3].

Quantitative Differentiation Evidence for 5-Chloro NNEI Procurement


5-Chloro NNEI Exhibits a 5.9-Fold Lower CB1 Binding Affinity than Parent NNEI

The affinity for the human CB1 receptor is a primary determinant of in vitro and in vivo activity. 5-Chloro NNEI (5Cl-NNEI) demonstrates a Ki value of 10.2 nM at CB1, representing a 5.9-fold reduction in binding affinity relative to its parent compound, NNEI (Ki = 1.82 nM) [1]. This quantitative difference is directly attributable to the terminal 5-chloro substitution on the N-pentyl tail, offering a distinct SAR data point for receptor binding studies.

Cannabinoid Receptor Binding Structure-Activity Relationship (SAR) In Vitro Pharmacology

Comparative CB1 Affinity Across the 5-Substituted NNEI Series: Chloro vs. Fluoro

The impact of terminal halogen substitution on CB1 affinity is not uniform. 5-Chloro NNEI (Ki = 10.2 nM) displays a 2.8-fold lower affinity for CB1 compared to its 5-fluoro analog, 5F-NNEI (Ki = 3.69 nM) [1]. This demonstrates that the chloro substituent is not a bioisosteric replacement for fluoro in this series, providing researchers with a quantitative basis for selecting the appropriate compound based on required potency.

Structure-Activity Relationship (SAR) Cannabinoid Receptor Binding Halogen Bioisosterism

Reduced Solubility in DMSO Compared to the Parent Compound NNEI

5-Chloro NNEI exhibits a markedly lower solubility in dimethyl sulfoxide (DMSO) compared to its parent compound, NNEI. The solubility of 5-Chloro NNEI in DMSO is reported as 5 mg/mL , while NNEI demonstrates a solubility of 11 mg/mL in the same solvent [1]. This represents a 2.2-fold reduction in DMSO solubility, a key parameter for preparing stock solutions for in vitro experiments.

Compound Solubility In Vitro Assay Preparation Formulation

Distinct Physicochemical Profile for Analytical Method Development

The physicochemical properties of 5-Chloro NNEI, such as its partition coefficient and mass, differ from its analogs, enabling unambiguous analytical identification. With a molecular formula of C24H23ClN2O, a molecular weight of 390.9 g/mol, and a calculated LogP of 5.98 [1], its properties are distinct from NNEI (C24H24N2O, M.Wt = 356.5 g/mol) [2] and JWH-018 (C24H23NO, M.Wt = 341.5 g/mol). This distinctiveness is foundational for developing robust forensic and analytical methods, as it ensures unique chromatographic retention and mass spectrometric detection parameters [3].

Analytical Chemistry Method Development Forensic Science LC-MS

Recommended Research and Forensic Applications for 5-Chloro NNEI


Structure-Activity Relationship (SAR) Studies on SCRA Tail Modifications

5-Chloro NNEI is a critical compound for SAR studies exploring the impact of halogen substitution on the N-pentyl tail of indole-3-carboxamide SCRAs. Its quantifiably lower CB1 affinity (Ki = 10.2 nM) compared to the parent NNEI (Ki = 1.82 nM) and 5F-NNEI (Ki = 3.69 nM) provides a clear data point for modeling the steric and electronic effects of terminal chlorine substitution on receptor binding [1].

Forensic Toxicology Reference Standard for Analytical Method Validation

5-Chloro NNEI is an essential certified reference material for forensic and clinical toxicology laboratories. Its unique molecular mass and structure enable the development and validation of specific and sensitive analytical methods (e.g., LC-MS/MS, GC-MS) for the unequivocal identification and quantification of this specific SCRA in seized drug materials and biological specimens [2], .

In Vitro Metabolism Studies for Chlorinated SCRAs

5-Chloro NNEI serves as a valuable probe substrate for in vitro metabolism studies using human hepatocytes or liver microsomes. While direct data for this specific compound is limited, the extensive metabolic profiling of the closely related carboxamide analog NNEI provides a comparative framework [3]. Investigating the metabolic fate of 5-Chloro NNEI can reveal the impact of the terminal chloro group on phase I and II biotransformations, including potential pathways such as oxidative dechlorination and subsequent conjugation, which are critical for identifying unique urinary biomarkers of intake.

In Vitro Pharmacology of Low-Potency CB1 Agonists

For in vitro pharmacology studies requiring a lower-potency CB1 agonist within the indole-3-carboxamide class, 5-Chloro NNEI is the preferred choice over NNEI or 5F-NNEI. Its 10.2 nM Ki value offers a reduced level of receptor activation, which can be advantageous for studying partial agonist effects, signal bias, or for serving as a comparator in experiments designed to elucidate the functional consequences of high-potency versus moderate-potency CB1 agonism [1].

Technical Documentation Hub

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